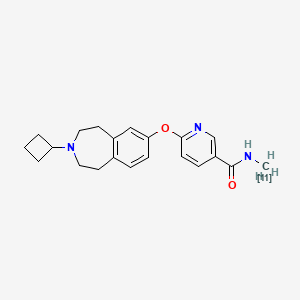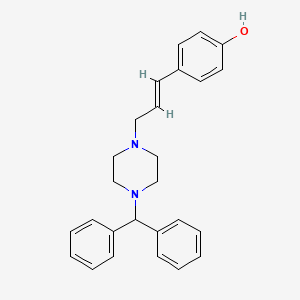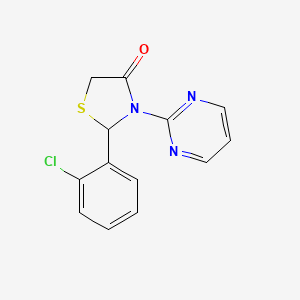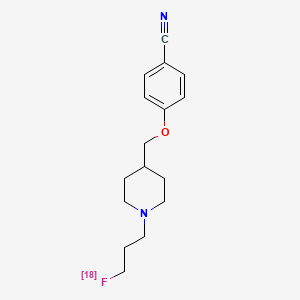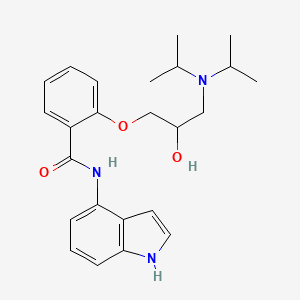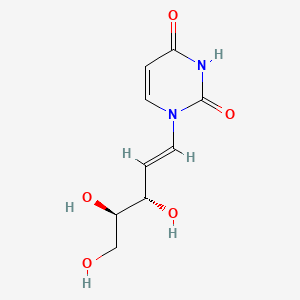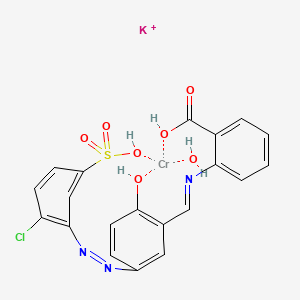
Xanthine, 1,9-dimethyl-3-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthine derivatives typically involves the modification of the xanthine core structure. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of xanthine derivatives, including 1,9-dimethyl-3-(2-hydroxyethyl)xanthine, often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency . The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound .
化学反应分析
Types of Reactions
1,9-dimethyl-3-(2-hydroxyethyl)xanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
1,9-dimethyl-3-(2-hydroxyethyl)xanthine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,9-dimethyl-3-(2-hydroxyethyl)xanthine involves its interaction with adenosine receptors in the central nervous system . By antagonizing these receptors, the compound increases alertness and reduces fatigue . Additionally, it may inhibit the enzyme monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as dopamine and serotonin .
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains three methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains two methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains two methyl groups at positions 1 and 3.
Uniqueness
1,9-dimethyl-3-(2-hydroxyethyl)xanthine is unique due to the presence of a hydroxyethyl group at the 3 position, which imparts distinct pharmacological properties compared to other xanthine derivatives . This structural difference may influence its solubility, bioavailability, and interaction with biological targets .
属性
CAS 编号 |
87866-16-8 |
|---|---|
分子式 |
C9H12N4O3 |
分子量 |
224.22 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1,9-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-6-7(11)13(3-4-14)9(16)12(2)8(6)15/h5,14H,3-4H2,1-2H3 |
InChI 键 |
ZNQPNXHVHIZNHF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1N(C(=O)N(C2=O)C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


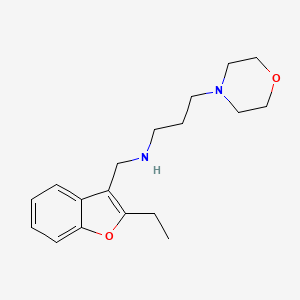
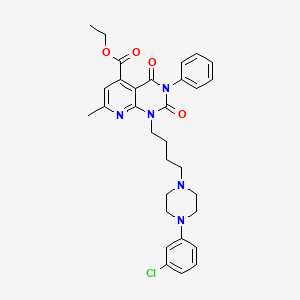
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
